molecular formula C3H9O5P B1212968 1,2-Propanediol, 1-phosphate CAS No. 10602-14-9

1,2-Propanediol, 1-phosphate

Cat. No.: B1212968
CAS No.: 10602-14-9
M. Wt: 156.07 g/mol
InChI Key: PDKDLYHHQBVFJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Propanediol, 1-phosphate is a hydroxyalkyl phosphate consisting of propane-1,2-diol with a phosphate group at the 1-position . This compound is known for its role in various biochemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Propanediol, 1-phosphate can be synthesized through the phosphorylation of propane-1,2-diol. The reaction typically involves the use of phosphoric acid or its derivatives under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where propane-1,2-diol is reacted with phosphoric acid. The reaction conditions, such as temperature and pH, are carefully monitored to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediol, 1-phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions include different derivatives of hydroxyalkyl phosphates, which have applications in various fields .

Scientific Research Applications

1,2-Propanediol, 1-phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Propanediol, 1-phosphate involves its interaction with various molecular targets. It can act as a phosphate donor in biochemical reactions, participating in phosphorylation processes that are crucial for cellular functions. The pathways involved include those related to energy metabolism and signal transduction .

Properties

CAS No.

10602-14-9

Molecular Formula

C3H9O5P

Molecular Weight

156.07 g/mol

IUPAC Name

2-hydroxypropyl dihydrogen phosphate

InChI

InChI=1S/C3H9O5P/c1-3(4)2-8-9(5,6)7/h3-4H,2H2,1H3,(H2,5,6,7)

InChI Key

PDKDLYHHQBVFJL-UHFFFAOYSA-N

SMILES

CC(COP(=O)(O)O)O

Canonical SMILES

CC(COP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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